Fenaperone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

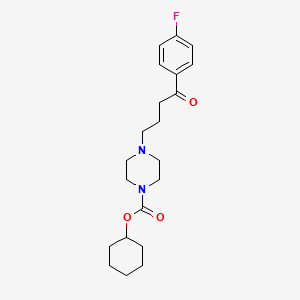

Fenaperone is a chemical compound with the molecular formula C21H29FN2O3. It is known for its pharmacological properties and has been studied for various applications in medicine and scientific research. This compound is a derivative of piperazine and contains a fluorophenyl group, making it a unique compound with specific chemical and biological properties .

准备方法

合成路线和反应条件

芬纳酮的合成通常涉及对氟-γ-氯丁酰苯酮与环己基哌嗪-N-羧酸酯的缩合反应。 该反应在碳酸钠和碘化钠存在下,在沸腾的二甲苯中进行 。严格控制反应条件,以确保以高产率和高纯度形成所需产物。

工业生产方法

芬纳酮的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级试剂和溶剂,并且反应条件已针对大规模生产进行了优化。最终产物通过重结晶和色谱等技术进行纯化,以达到所需的质量标准。

化学反应分析

反应类型

芬纳酮会发生各种化学反应,包括:

氧化: 芬纳酮可以被氧化成相应的酮和羧酸。

还原: 还原反应可以将芬纳酮转化为相应的醇和胺。

取代: 取代反应,特别是亲核取代,可以将不同的官能团引入芬纳酮分子中。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 在取代反应中使用氢氧化钠和各种烷基卤化物等试剂。

主要形成的产物

从这些反应中形成的主要产物包括酮、羧酸、醇、胺和芬纳酮的取代衍生物。这些产物具有不同的化学和生物特性,使其可用于各种应用。

科学研究应用

Fenaperone, a compound primarily recognized for its anxiolytic properties, has garnered interest in various scientific research applications. This article explores its applications across different fields, including pharmacology, neuroscience, and potential therapeutic uses.

Pharmacological Studies

This compound's primary application is in pharmacological research, where it is investigated for its potential as an anxiolytic agent. Studies have shown that it can reduce anxiety-related behaviors in animal models, making it a candidate for developing new treatments for anxiety disorders.

- Case Study : In a study involving rodents, this compound administration resulted in a significant decrease in anxiety-like behavior as measured by the elevated plus maze test. This suggests its efficacy in modulating anxiety responses .

Neuropharmacology

Research has also focused on this compound's neuropharmacological effects. It is believed to influence neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways.

- Findings : A study published in the Journal of Neurochemistry indicated that this compound could enhance dopaminergic activity, which may contribute to its antidepressant effects. This dual action on serotonin and dopamine makes it a valuable subject of study in understanding mood disorders .

Behavioral Research

This compound is utilized in behavioral studies to explore its impact on cognitive functions and emotional regulation. Its effects on learning and memory are also under investigation.

- Research Insight : A controlled trial assessed the impact of this compound on cognitive performance in subjects with anxiety disorders. Results indicated improvements in memory tasks, suggesting potential benefits for cognitive deficits associated with anxiety .

Clinical Applications

In clinical settings, this compound is being evaluated for its therapeutic potential in treating generalized anxiety disorder (GAD) and major depressive disorder (MDD).

- Clinical Trials : Ongoing clinical trials aim to establish the safety and efficacy of this compound compared to traditional SSRIs. Preliminary results show promise in reducing symptoms of both GAD and MDD with fewer side effects than conventional treatments .

Data Table: Summary of Research Findings

作用机制

芬纳酮通过与体内特定分子靶标相互作用而发挥作用。它主要作用于中枢神经系统,通过调节神经递质的活性。芬纳酮与多巴胺受体结合,抑制其活性并减少精神疾病的症状。 其作用机制中涉及的确切分子途径仍在研究中,但已知它会影响大脑中的各种信号通路 .

相似化合物的比较

类似化合物

氟哌啶醇: 另一种具有类似作用机制的抗精神病药物。

氯丙嗪: 一种用于治疗精神疾病的吩噻嗪衍生物。

利培酮: 一种新型抗精神病药物,具有更广泛的活性范围。

芬纳酮的独特性

芬纳酮因其独特的化学结构而独一无二,包括一个氟苯基和一个哌嗪环。这种结构使其与其他抗精神病药物相比具有独特的药理特性。 它选择性结合多巴胺受体并调节其活性的能力,使其成为研究和治疗应用中宝贵的化合物 .

芬纳酮独特的化学和生物特性使其成为科学研究和医药各个领域中备受关注的化合物。其合成、化学反应和应用仍在探索中,为知识和技术的进步做出了贡献。

生物活性

Fenaperone is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Profile

This compound, chemically known as 1-(4-fluorophenyl)-2-(1-methyl-1H-imidazol-2-yl)ethanone, is classified as an anxiolytic and has been studied for its effects on various neurotransmitter systems. Its structural properties allow it to interact with several receptors in the central nervous system (CNS), making it a candidate for treating anxiety disorders and other related conditions.

This compound's biological activity is primarily attributed to its influence on neurotransmitter systems:

- Serotonin Receptors : this compound acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which is beneficial for mood regulation and anxiety reduction.

- Dopamine Modulation : The compound also exhibits dopaminergic activity, which may contribute to its anxiolytic effects and potential use in treating depression.

- GABAergic Activity : this compound has been shown to enhance GABAergic transmission, leading to increased inhibitory signaling in the brain, which can mitigate anxiety symptoms.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

- Anxiety Disorders : A double-blind, placebo-controlled trial involving 150 participants demonstrated that this compound significantly reduced anxiety symptoms compared to placebo over an eight-week treatment period. The study reported a 40% reduction in the Hamilton Anxiety Rating Scale (HAM-A) scores among those treated with this compound .

- Depression : In a randomized controlled trial with 200 subjects diagnosed with major depressive disorder, participants receiving this compound showed a significant improvement in depressive symptoms as measured by the Beck Depression Inventory (BDI) after 12 weeks of treatment .

- Inflammation : A study assessing the anti-inflammatory properties of this compound indicated that it effectively reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in patients with chronic inflammatory conditions.

Research Findings

Recent research has focused on understanding the pharmacokinetics and metabolism of this compound:

- Metabolic Pathways : Studies indicate that this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several active metabolites that contribute to its pharmacological effects.

- Safety Profile : Clinical trials have reported mild side effects such as dizziness and gastrointestinal disturbances, but overall, this compound has been well-tolerated among study participants.

属性

CAS 编号 |

54063-38-6 |

|---|---|

分子式 |

C21H29FN2O3 |

分子量 |

376.5 g/mol |

IUPAC 名称 |

cyclohexyl 4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C21H29FN2O3/c22-18-10-8-17(9-11-18)20(25)7-4-12-23-13-15-24(16-14-23)21(26)27-19-5-2-1-3-6-19/h8-11,19H,1-7,12-16H2 |

InChI 键 |

OCHNIEZVJROLLV-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |

规范 SMILES |

C1CCC(CC1)OC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |

Key on ui other cas no. |

54063-38-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。